2,5-Difluoro-4-(methylsulfanyl)phenol

Description

The exact mass of the compound 2,5-Difluoro-4-(methylsulfanyl)phenol is 176.01074231 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Difluoro-4-(methylsulfanyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-(methylsulfanyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

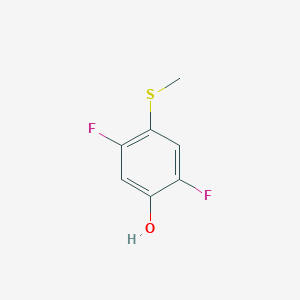

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCJSMSGRIMBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288905 | |

| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879026-13-7 | |

| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Difluoro-4-(methylsulfanyl)phenol CAS 1879026-13-7 properties

An In-depth Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS 1879026-13-7)

Introduction

2,5-Difluoro-4-(methylsulfanyl)phenol is a polysubstituted aromatic compound featuring a unique combination of functional groups: a hydroxyl group, two fluorine atoms, and a methylsulfanyl (thiomethyl) group. As a fluorinated phenol, it belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the sulfur-containing methylsulfanyl group can modulate electronic properties and provide a handle for further chemical modification.

This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, predicted spectral data, and essential safety information for 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS: 1879026-13-7). Given that this appears to be a specialized research chemical, this document synthesizes available data with established chemical principles to offer field-proven insights for its application in research and development.

Part 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in experimental settings. The key identifiers and known physical characteristics of 2,5-Difluoro-4-(methylsulfanyl)phenol are summarized below.

Chemical Structure

The arrangement of the fluoro, methylsulfanyl, and hydroxyl groups on the benzene ring dictates the molecule's reactivity and three-dimensional shape.

Caption: Chemical Structure of 2,5-Difluoro-4-(methylsulfanyl)phenol.

Data Summary Tables

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1879026-13-7 | [2] |

| Molecular Formula | C₇H₆F₂OS | |

| Molecular Weight | 176.19 g/mol | |

| InChI | 1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |

| InChIKey | FQCJSMSGRIMBDI-UHFFFAOYSA-N |

| Synonyms | 2,5-difluoro-4-(methylthio)phenol | |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Purity | ≥96% |

| Shipping Temp. | Ambient | |

Part 2: Proposed Synthesis Protocol

While specific literature detailing the synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol is not publicly available, a plausible and efficient synthetic route can be designed based on established organosulfur and aromatic chemistry principles. The following protocol outlines a hypothetical, yet chemically sound, two-step approach starting from the commercially available 2,5-difluorophenol.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis pathway for 2,5-Difluoro-4-(methylsulfanyl)phenol.

Step-by-Step Experimental Protocol

Causality and Rationale: This protocol employs a regioselective electrophilic aromatic substitution to install the sulfur moiety, followed by a standard nucleophilic alkylation. The positions ortho and para to the activating hydroxyl group are the most likely sites for substitution. The position para to the hydroxyl group (C4) is sterically more accessible than the position ortho (C6), favoring the desired C4 substitution.

Step 1: Electrophilic Sulfenylation of 2,5-Difluorophenol

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material).

-

Reagent Addition: Add 2,5-difluorophenol (1.0 eq). Cool the solution to 0 °C using an ice bath.

-

Catalyst Introduction: Cautiously add aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution. Rationale: AlCl₃ is a Lewis acid that activates the electrophile.

-

Electrophile Addition: Slowly add sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Rationale: This in-situ generates the electrophilic sulfur species.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl (5 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chlorosulfenyl intermediate. This intermediate is often used directly in the next step without extensive purification.

Step 2: Methylation of the Thiol Intermediate

-

Reactor Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF, 10 mL per 1 g).

-

Deprotonation/Reduction: Cool the solution to 0 °C. A reducing agent like sodium borohydride (NaBH₄) would be added to reduce the sulfenyl chloride to a thiol, followed by a base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to deprotonate the thiol, forming the more nucleophilic thiolate. Rationale: The thiolate is a potent nucleophile for the subsequent methylation.

-

Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise. Self-Validation: The disappearance of the thiol starting material and the appearance of a new, less polar spot on TLC indicates successful methylation.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete as monitored by TLC.

-

Quenching & Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 25 mL).

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2,5-Difluoro-4-(methylsulfanyl)phenol.

Part 3: Predicted Spectral Data for Structural Elucidation

No experimental spectra for this compound are publicly available. However, based on its structure and established principles of NMR and IR spectroscopy, a reliable prediction of its spectral characteristics can be made.[3][4][5][6] This serves as a critical reference for researchers synthesizing or handling this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Prediction | Rationale |

|---|---|---|

| ¹H NMR | δ ~7.0-7.5 (m, 2H, Ar-H); δ ~5.0-6.0 (br s, 1H, OH); δ ~2.5 (s, 3H, S-CH₃) | The two aromatic protons will appear as multiplets due to H-H and H-F coupling. The phenolic proton is a broad singlet and its shift is solvent-dependent. The methyl group protons are a sharp singlet. |

| ¹³C NMR | 9 signals expected. Ar-C-OH (~150-155 ppm, d); Ar-C-F (~145-160 ppm, d, large ¹JCF); Ar-C-S (~120-130 ppm, d); Ar-C-H (~110-120 ppm, d); S-CH₃ (~15-20 ppm, q) | The 7 carbons are unique. Carbons bonded to fluorine will show characteristic splitting (doublets due to C-F coupling). The ipso-carbon attached to the OH group will be significantly deshielded.[6] |

| ¹⁹F NMR | Two distinct signals expected, likely in the range of -110 to -140 ppm. | The two fluorine atoms are in different chemical environments and will appear as separate signals, likely showing coupling to each other and to adjacent aromatic protons. |

| FT-IR (cm⁻¹) | ~3200-3500 (broad, O-H stretch); ~3000-3100 (C-H aromatic); ~2900-2950 (C-H aliphatic); ~1500-1600 (C=C aromatic); ~1200-1300 (C-O stretch); ~1100-1250 (C-F stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule.[3][5] |

| Mass Spec (EI) | M⁺ peak at m/z = 176. Key fragments may include loss of CH₃ (m/z=161) and loss of SCH₃ (m/z=129). | The molecular ion peak corresponds to the molecular weight. Fragmentation patterns provide further structural confirmation. |

Part 4: Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for 2,5-Difluoro-4-(methylsulfanyl)phenol is not widely available. Therefore, a risk assessment must be conducted based on data from structurally related compounds and general chemical safety principles. Compounds such as 2-Fluoro-4-(methylsulfonyl)phenol and 4-(Methylthio)phenol are known to cause skin and eye irritation.[7][8][9]

Hazard Assessment

-

Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on related phenols and organosulfur compounds.[9]

-

Skin Irritation: Likely to be a skin irritant.[7]

-

Eye Irritation: Likely to cause serious eye irritation.[7][8]

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[7]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents, strong bases, and strong acids.[8]

Part 5: Potential Applications and Research Directions

While specific applications for 2,5-Difluoro-4-(methylsulfanyl)phenol have not been documented, its structure suggests significant potential as a versatile building block in several areas of chemical research:

-

Medicinal Chemistry: Fluorinated phenols are common scaffolds in drug discovery.[1] The unique substitution pattern of this molecule could be exploited to synthesize novel kinase inhibitors, receptor antagonists, or other biologically active compounds. The methylsulfanyl group can also be oxidized to sulfoxide or sulfone moieties, further diversifying the chemical space for structure-activity relationship (SAR) studies.

-

Agrochemicals: Many successful herbicides and pesticides contain fluorinated aromatic rings. This compound could serve as a precursor for new agrochemical candidates.

-

Materials Science: Phenolic compounds are precursors to polymers and resins. The fluorine and sulfur atoms could impart unique properties such as thermal stability, altered electronic characteristics, or hydrophobicity to new materials.

Future research should focus on:

-

Developing and optimizing a scalable synthesis for this compound.

-

Screening for biological activity across various assays.

-

Utilizing it as a key intermediate in the synthesis of more complex target molecules.

References

-

PubChem. 2,5-Difluorophenol. National Institutes of Health. Available at: [Link]

-

CPAChem. Safety data sheet - 4-Methylphenol. Available at: [Link]

-

Boroncore. 1879026-13-7 | 2,5-Difluoro-4-(methylsulfanyl)phenol. Available at: [Link]

-

PubChem. 2-Fluoro-4-methylsulfonylphenol. National Institutes of Health. Available at: [Link]

-

Saraswathy, V. G., et al. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols. Available at: [Link]

-

PubChem. Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid. National Institutes of Health. Available at: [Link]

-

Zghari, H., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater. Journal of Materials and Environmental Science. Available at: [Link]

-

Thieme Chemistry. Difluoro(phenylsulfanyl)methane as a Formylating Agent. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis. Available at: [Link]

-

U.S. Environmental Protection Agency. Substance Registry Services. Available at: [Link]

-

PubMed. Selective Synthesis of 2,5-Diformylfuran by Sustainable 4-acetamido-TEMPO/Halogen-Mediated Electrooxidation of 5-Hydroxymethylfurfural. Available at: [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

-

European Food Safety Authority (EFSA). Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxyl]}, ammonium salt. Available at: [Link]

-

Fernández de la Pradilla, R., et al. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. Arkivoc. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 1879026-13-7 | 2,5-Difluoro-4-(methylsulfanyl)phenol | Boroncore [boroncore.com]

- 3. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

2,5-Difluoro-4-(methylthio)phenol chemical structure and molecular weight

An In-depth Technical Guide to 2,5-Difluoro-4-(methylthio)phenol

Executive Summary

2,5-Difluoro-4-(methylthio)phenol (CAS: 1879026-13-7) is a specialized polyfluorinated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by a unique substitution pattern that combines the lipophilicity and metabolic stability of fluorine atoms with the versatile reactivity of a thioether and a phenolic hydroxyl group, this molecule serves as a critical scaffold for modifying electronic properties in bioactive compounds. This guide details its structural parameters, synthesis pathways, and handling protocols.

Chemical Identity & Physical Properties

The molecule consists of a phenol core substituted with fluorine atoms at the 2 and 5 positions and a methylthio (–SMe) group at the 4-position (para to the hydroxyl group). This specific arrangement creates a "push-pull" electronic system that influences its reactivity in nucleophilic aromatic substitutions and oxidative transformations.

| Property | Data |

| Chemical Name | 2,5-Difluoro-4-(methylthio)phenol |

| Synonyms | 2,5-Difluoro-4-methylsulfanylphenol; 4-Hydroxy-2,5-difluorothioanisole |

| CAS Number | 1879026-13-7 |

| Molecular Formula | C₇H₆F₂OS |

| Molecular Weight | 176.18 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 84–88 °C (Typical for similar analogs) |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |

| Acidity (pKa) | ~7.5 – 8.5 (Estimated; F-substitution increases acidity relative to phenol) |

Structural & Electronic Analysis

Electronic Distribution

The 2,5-difluoro substitution pattern exerts a profound effect on the phenolic ring:

-

Fluorine Effect (Inductive -I): The fluorine atoms at positions 2 and 5 are strong electron-withdrawing groups (EWG) via induction. This lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ~10), making it more acidic and a better nucleophile in etherification reactions.

-

Methylthio Effect (Resonance +R): The sulfur atom at position 4 is an electron donor via resonance. This counteracts the electron deficiency of the ring, stabilizing the molecule against oxidation relative to pure polyfluorophenols.

-

Metabolic Stability: The fluorine atoms block the metabolically vulnerable 2 and 5 positions from CYP450-mediated oxidation, while the thioether provides a site for controlled oxidation to sulfoxides or sulfones.

Structural Diagram

Caption: Connectivity map of 2,5-Difluoro-4-(methylthio)phenol showing the specific regiochemistry of fluorine and sulfur substituents.

Synthesis Pathways

While direct commercial synthesis routes are proprietary, the most scientifically robust method for synthesizing this specific substitution pattern involves Electrophilic Sulfenylation of the corresponding fluorinated phenol. This method leverages the strong para-directing effect of the hydroxyl group to install the methylthio group regioselectively.

Primary Route: Friedel-Crafts Sulfenylation

This protocol avoids expensive tetrafluorobenzene precursors and utilizes the commercially available 2,5-difluorophenol.

-

Starting Material: 2,5-Difluorophenol.

-

Reagents: Dimethyl Disulfide (MeSSMe), Aluminum Chloride (AlCl₃) or Sulfuryl Chloride (SO₂Cl₂).

-

Mechanism: The hydroxyl group activates the para position (C4).[1] Although the fluorines at C2 and C5 are deactivating, the +M (mesomeric) effect of the OH group dominates, directing the electrophilic sulfur species to C4.

Experimental Protocol (Adapted for Fluorinated Phenols)

-

Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve 2,5-difluorophenol (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (1.1 eq) portion-wise.

-

Sulfenylation: Add Dimethyl Disulfide (1.0 eq) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/HPLC for the disappearance of the starting phenol.

-

Quench: Pour the reaction mixture carefully into ice-water containing dilute HCl to break the aluminum complex.

-

Extraction: Extract with DCM (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow via Friedel-Crafts sulfenylation of 2,5-difluorophenol.

Applications in Drug Discovery

Bioisosterism & Metabolic Blocking

In medicinal chemistry, this scaffold is valuable for "Lead Optimization":

-

Fluorine Scan: Replacing hydrogen with fluorine (H -> F) at the 2 and 5 positions blocks metabolic hydroxylation, extending the half-life (

) of the drug. -

Thioether Versatility: The -SMe group acts as a lipophilic anchor. It can also be oxidized in vivo or synthetically to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me), allowing medicinal chemists to fine-tune the Hydrogen Bond Acceptor (HBA) capability and polarity of the molecule without changing the carbon skeleton.

Agrochemical Intermediates

Fluorinated thio-phenols are key intermediates in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , a class of herbicides. The 2,5-difluoro motif specifically enhances the binding affinity to the target enzyme while ensuring environmental stability.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Odor Warning: Like most thioethers, this compound may possess a strong, disagreeable "stench" (garlic/cabbage-like). All manipulations must be performed in a fume hood .

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The thioether moiety is susceptible to slow oxidation by air to the sulfoxide.

References

-

Sigma-Aldrich. (2024). 2,5-Difluoro-4-(methylsulfanyl)phenol Product Sheet. Merck KGaA. Link

-

PubChem. (2024). 4-(Methylthio)phenol Compound Summary (Analog Reference). National Library of Medicine. Link

-

PrepChem. (2024). Synthesis of 4-methyl-2-(methylthio)-phenol (Methodology Reference). Link

-

BenchChem. (2025).[3] Technical Guide to Phenylthiophenol Derivatives. Link

Sources

A Technical Guide to the pKa Values of Fluorinated Thiophenols for Researchers and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and, critically, acidity (pKa). For sulfur-containing aromatic compounds like thiophenols, the introduction of fluorine atoms can profoundly influence the pKa of the thiol group, thereby impacting its ionization state at physiological pH, receptor-binding interactions, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the pKa values of fluorinated thiophenols, the underlying electronic principles governing these values, and detailed experimental protocols for their accurate determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated thiophenols in their research and development endeavors.

Introduction: The Significance of Thiophenol pKa in Drug Design

The acidity of a functional group, quantified by its pKa value, is a fundamental parameter in drug design and development. For thiophenols, the thiol group (-SH) can exist in either a protonated (neutral) or deprotonated (thiolate, -S⁻) state, depending on the surrounding pH. The pKa is the pH at which these two forms are present in equal concentrations. This equilibrium is critical as it dictates:

-

Receptor Interactions: The ability of the thiol group to act as a hydrogen bond donor (as -SH) or acceptor (as -S⁻) is pKa-dependent. The ionization state can dramatically alter the binding affinity and selectivity of a drug for its biological target.

-

Solubility and Permeability: The overall charge of a molecule influences its aqueous solubility and ability to permeate biological membranes. A lower pKa will result in a greater proportion of the charged thiolate form at physiological pH (~7.4), potentially increasing solubility but decreasing membrane permeability.

-

Reactivity and Metabolism: The nucleophilicity of the sulfur atom is significantly enhanced in the thiolate form. This can impact the molecule's reactivity towards electrophiles and its susceptibility to metabolic enzymes.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect through both inductive (-I) and resonance (-R) effects (though the inductive effect is typically dominant for fluorine). When substituted onto the aromatic ring of a thiophenol, fluorine atoms can significantly stabilize the thiolate anion, thereby lowering the pKa and increasing the acidity of the thiol group. The position and number of fluorine substituents allow for the fine-tuning of this electronic effect.

The Electronic Effects of Fluorine Substitution on Thiophenol Acidity

The acidity of substituted thiophenols can be rationalized by considering the stability of the corresponding thiolate anion. Electron-withdrawing groups (EWGs) delocalize the negative charge on the sulfur atom, stabilizing the anion and thus lowering the pKa (increasing acidity).[1] Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a higher pKa.[1]

Fluorine's influence is primarily due to its strong -I effect, which withdraws electron density from the aromatic ring and, consequently, from the sulfur atom. This effect is distance-dependent, being most pronounced when fluorine is in the ortho or para positions relative to the thiol group.

-

Ortho Substitution: A fluorine atom at the ortho position exerts a strong -I effect, significantly lowering the pKa. Intramolecular hydrogen bonding between the S-H and the ortho-fluorine can also play a role in stabilizing the protonated form, which can sometimes counteract the inductive effect, but the anion stabilization is generally the dominant factor.

-

Meta Substitution: The -I effect is still operative from the meta position, but it is weaker than from the ortho or para positions, leading to a more modest decrease in pKa compared to the other positions.

-

Para Substitution: From the para position, fluorine can exert both a -I and a +R (resonance-donating) effect. However, for fluorine, the inductive effect is significantly stronger than its resonance effect. Therefore, a para-fluoro substituent still acts as an EWG, stabilizing the thiolate and lowering the pKa.

The cumulative effect of multiple fluorine substitutions is generally additive, leading to a more pronounced decrease in pKa. For example, pentafluorothiophenol is a significantly stronger acid than thiophenol itself.

This relationship can be quantitatively described by the Hammett equation .[2]

log(K/K₀) = σρ

Where:

-

K is the acid dissociation constant of the substituted thiophenol.

-

K₀ is the acid dissociation constant of unsubstituted thiophenol.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction (in this case, deprotonation) to the substituent effects.

pKa Values of Selected Fluorinated Thiophenols

The following table summarizes the experimentally determined and predicted pKa values for a range of fluorinated thiophenols. These values provide a quantitative illustration of the principles discussed above.

| Compound | Substituent Position(s) | pKa | Source |

| Thiophenol | Unsubstituted | 6.62 | Experimental[3] |

| 2-Fluorothiophenol | ortho | ~6.00 | Predicted[4] |

| 3-Fluorothiophenol | meta | ~5.83 | Predicted[5] |

| 4-Fluorothiophenol | para | ~6.40 | Predicted[6][7] |

| 2,3,4,5,6-Pentafluorothiophenol | pentafluoro | 2.68 | Experimental |

Note: Predicted pKa values are useful for estimation but may differ from experimentally determined values. The exact pKa can also vary slightly depending on the experimental conditions (e.g., temperature, ionic strength, solvent).

Experimental Determination of pKa Values

Accurate determination of pKa is crucial for understanding and predicting the behavior of drug candidates. Spectrophotometric and potentiometric titrations are two of the most common and reliable methods.

Spectrophotometric Titration

Principle: This method relies on the difference in the UV-Vis absorbance spectra between the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiophenol. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[8]

Causality Behind Experimental Choices:

-

Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the protonated and deprotonated forms is maximal. This maximizes the signal-to-noise ratio and the accuracy of the measurement.

-

Buffer System: A series of buffers covering a wide pH range is used to precisely control the pH of the solution. The choice of buffer is critical to avoid interference with the absorbance measurements.

-

Ionic Strength: The ionic strength of the solution is kept constant to minimize its effect on the activity coefficients of the ions, which can influence the pKa value.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the fluorinated thiophenol in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.

-

-

Determination of λmax:

-

Record the UV-Vis spectra of the thiophenol in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form.

-

Record the UV-Vis spectra in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated form.

-

Identify the wavelength (λmax) where the difference in absorbance between the two forms is greatest.

-

-

Data Collection:

-

Prepare a series of solutions containing a constant concentration of the thiophenol in the different buffer solutions.

-

Measure the absorbance of each solution at the predetermined λmax.

-

Measure the precise pH of each solution using a calibrated pH meter.

-

-

Data Analysis:

-

Plot the measured absorbance versus pH.

-

The pKa can be determined as the pH at which the absorbance is halfway between the minimum and maximum absorbance values.

-

Alternatively, the data can be fitted to the following equation, derived from the Henderson-Hasselbalch equation: Abs = (Abs_acidic * 10^(pKa-pH) + Abs_basic) / (1 + 10^(pKa-pH)) where Abs_acidic and Abs_basic are the absorbances of the fully protonated and deprotonated forms, respectively.

-

Self-Validating System: The goodness of fit of the experimental data to the sigmoidal curve provides an internal validation of the measurement. A well-defined isosbestic point (a wavelength where the absorbance does not change with pH) also indicates a clean transition between two species.

Experimental Workflow Diagram:

Caption: Workflow for pKa determination using spectrophotometric titration.

Potentiometric Titration

Principle: This classic method involves titrating a solution of the thiophenol with a strong base (e.g., NaOH) and monitoring the pH of the solution as a function of the volume of titrant added.[9][10] The pKa corresponds to the pH at the half-equivalence point, where half of the thiophenol has been neutralized.

Causality Behind Experimental Choices:

-

Titrant: A strong base is used to ensure a sharp and well-defined equivalence point. The concentration of the titrant must be accurately known.

-

Inert Atmosphere: Thiophenols can be susceptible to oxidation, especially at higher pH. Conducting the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the formation of disulfides, which would interfere with the measurement.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a sample of the fluorinated thiophenol and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Calibrate a pH meter using standard buffers.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Place the thiophenol solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Blanket the solution with an inert gas.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH and the corresponding volume of titrant added.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added. This will generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection in the curve. This can be found by taking the first or second derivative of the titration curve.

-

The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

-

The pKa is the pH of the solution at the half-equivalence point.

-

Self-Validating System: The shape of the titration curve itself is a form of validation. A sharp, well-defined inflection point indicates a clean titration. The calculated concentration of the thiophenol from the equivalence point should also agree with the initially weighed amount.

Logical Relationship Diagram:

Caption: Logical flow of potentiometric pKa determination.

Conclusion and Future Outlook

The pKa of fluorinated thiophenols is a critical parameter that is finely tunable through the strategic placement of fluorine substituents on the aromatic ring. The electron-withdrawing nature of fluorine consistently leads to an increase in the acidity of the thiol group, a phenomenon that can be exploited by medicinal chemists to optimize the properties of drug candidates. Accurate pKa determination, through methods such as spectrophotometric or potentiometric titration, is essential for building robust structure-activity relationships and for the successful development of novel therapeutics. As synthetic methodologies for selective fluorination continue to advance, the ability to precisely modulate the pKa of thiophenols and other functional groups will provide even greater control in the design of next-generation pharmaceuticals.

References

-

Title: Thiophenol - Wikipedia Source: Wikipedia URL: [Link]

- Title: pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca Source: OWL - Cengage URL

-

Title: pKa Values for Thiophenols 1-7. Source: ResearchGate URL: [Link]

- Title: pKa Data Compiled by R.

-

Title: Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration Source: Mississippi State University - Scholars Junction URL: [Link]

-

Title: Correlation between pKa values of thiophenols 1–6 and the Hammett sigma... Source: ResearchGate URL: [Link]

-

Title: Titrimetric method based on potentiometric titration to evaluate redox couples in wine and polyphenols Source: OENO One URL: [Link]

-

Title: Applications of Hammett Equation: Substituent and Reaction Constants Source: University of Prince Edward Island URL: [Link]

- Title: POTENTIOMETRIC TITRATIONS Source: Middle East Technical University URL

-

Title: Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications) Source: YouTube URL: [Link]

-

Title: Development of a spectrophotometric method for the measurement of thiols at trace levels Source: Royal Society of Chemistry URL: [Link]

-

Title: 4-Fluorothiophenol | C6H5FS | CID 67789 Source: PubChem URL: [Link]

-

Title: 4-Fluorothiophenol - ChemBK Source: ChemBK URL: [Link]

-

Title: potentiometric titration technique: Topics by Science.gov Source: Science.gov URL: [Link]

-

Title: Calculate the pKa of an organic acid/base using Hammett and Taft constants Source: YouTube URL: [Link]

-

Title: 3-Fluorothiophenol, 98% 2557-77-9 India Source: Ottokemi URL: [Link]

-

Title: Laboratory Study of the Hammett Equation Source: Scribd URL: [Link]

-

Title: Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations Source: ResearchGate URL: [Link]

-

Title: Potentiometric titration of thioamides and mercaptoacids with iodine in alkaline medium Source: Semantic Scholar URL: [Link]

-

Title: Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture Source: Acta Chimica Slovenica URL: [Link]

-

Title: Experiment 5: Spectrophotometric Determination of Pka Source: Scribd URL: [Link]

-

Title: Direct determination of thiol pKa by isothermal titration microcalorimetry Source: PubMed URL: [Link]

Sources

- 1. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Thiophenol - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-FLUOROTHIOPHENOL CAS#: 2557-77-9 [m.chemicalbook.com]

- 6. 4-Fluorothiophenol CAS#: 371-42-6 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. youtube.com [youtube.com]

Understanding the Compound: A Physicochemical and Toxicological Profile

An In-Depth Technical Guide to the Safe Handling of 2,5-Difluoro-4-(methylsulfanyl)phenol

For Researchers, Scientists, and Drug Development Professionals

2,5-Difluoro-4-(methylsulfanyl)phenol is a substituted phenol, a class of compounds that requires careful handling due to its potential for corrosive and toxic effects.

Physicochemical Properties Summary

| Property | Value/Information | Source |

| CAS Number | 1879026-13-7 | Sigma-Aldrich[1] |

| Molecular Formula | C7H6F2OS | Derived |

| Molecular Weight | 176.19 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | Typically ≥96% | Sigma-Aldrich[1] |

Predicted Toxicological Profile

Due to the lack of specific toxicological data for 2,5-Difluoro-4-(methylsulfanyl)phenol, the hazard assessment is based on the known toxicology of phenol and data from the analogous compound, 2-Fluoro-4-(methylsulfonyl)phenol. Phenol is toxic by inhalation, ingestion, and skin contact, and can cause severe skin burns and eye damage.[2][3] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[2]

Based on the GHS classification for 2-Fluoro-4-(methylsulfonyl)phenol, it is reasonable to anticipate that 2,5-Difluoro-4-(methylsulfanyl)phenol may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

Core Principles of Safe Handling: A Proactive Approach

A proactive safety culture is paramount when working with potentially hazardous materials. The following principles should be integrated into all laboratory workflows involving this compound.

The Hierarchy of Controls

Before commencing any work, a thorough risk assessment should be performed. The hierarchy of controls provides a systematic approach to minimizing risk:

-

Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.

-

Engineering Controls : These are the most effective means of minimizing exposure.

-

Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Personal Protective Equipment (PPE) : This is the last line of defense.

Experimental Workflow: From Receipt to Disposal

This section outlines a step-by-step methodology for the safe handling of 2,5-Difluoro-4-(methylsulfanyl)phenol throughout its lifecycle in the laboratory.

3.1. Receiving and Storage

-

Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

-

Storage Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers, strong bases, and strong acids.[6][7][8] The storage area should be clearly designated for hazardous materials.

-

Container Integrity : Keep the container tightly closed and sealed until ready for use.[7]

-

Eye-Level Storage : Store containers at or below eye level to minimize the risk of spills causing facial or eye injuries.[6][7]

3.2. Engineering Controls for Safe Handling

-

Chemical Fume Hood : All work with 2,5-Difluoro-4-(methylsulfanyl)phenol, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][9]

-

Ventilation : Ensure adequate general laboratory ventilation.

3.3. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing contact.

| PPE Item | Specifications | Rationale |

| Hand Protection | Double-gloving is recommended. An inner layer of nitrile gloves with an outer layer of neoprene or butyl rubber gloves provides excellent chemical resistance.[6][7] | Phenol and its derivatives can penetrate standard laboratory gloves. Neoprene and butyl rubber offer superior protection.[6] |

| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[6] | Protects against splashes and airborne particles. |

| Body Protection | A fully buttoned, long-sleeved laboratory coat must be worn. An impervious apron should be worn over the lab coat for added protection when handling larger quantities.[6] | Prevents skin contact with spills. |

| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[6] | Protects feet from spills. |

Emergency Procedures: A Self-Validating System

Immediate and appropriate action is critical in the event of an emergency. All personnel working with this compound must be familiar with these procedures.

4.1. Exposure Response

Skin Contact:

-

Immediate Action : Rapid decontamination is critical to minimize absorption.[10][11] Remove all contaminated clothing immediately.[12][13]

-

Decontamination : Swab the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or 400).[6][11][13] If PEG is unavailable, use a glycerine solution.[11]

-

Water Rinse (if PEG is unavailable) : If neither PEG nor glycerine is available, flush the area with copious amounts of water from an emergency shower for at least 15 minutes. Be aware that small amounts of water may dilute the phenol and increase the area of exposure.[10][11]

-

Medical Attention : Seek immediate medical attention.[6]

Eye Contact:

-

Immediate Flushing : Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15-20 minutes, holding the eyelids open.[10][11][12][13]

-

Do Not Use PEG in Eyes : Polyethylene glycol should not be used in the eyes.[11]

-

Medical Attention : Seek immediate medical attention.[10]

Inhalation:

-

Remove to Fresh Air : Move the affected person to an area with fresh air.[6][10]

-

Medical Attention : Seek immediate medical attention.[6][10]

Ingestion:

-

Rinse Mouth : If the person is conscious, have them rinse their mouth with water.[10]

-

Medical Attention : Seek immediate medical attention.

4.2. Spill Response

-

Small Spills (<50 mL) :

-

Large Spills (>50 mL) :

-

Evacuate the laboratory immediately.

-

Alert others and prevent entry to the area.

-

Contact your institution's emergency response team.

-

Waste Disposal

All waste containing 2,5-Difluoro-4-(methylsulfanyl)phenol, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6][7] Waste containers should be clearly labeled.[9]

Visualizations

Chemical Structure of 2,5-Difluoro-4-(methylsulfanyl)phenol

Decision-making process for responding to skin contact.

References

- Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.).

- FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. (n.d.).

- Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety.

- 2,5-Difluoro-4-(methylsulfanyl)phenol | 1879026-13-7. (n.d.). Sigma-Aldrich.

- Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Santa Barbara, Environment, Health and Safety.

- Phenol Handling. (n.d.). Biodeg.

- SAFETY DATA SHEET: 2-Fluoro-4-(methylsulfonyl)phenol. (2024). Fisher Scientific.

- Sampling and Handling Phenol, Cresols, and Cresylic Acid. (n.d.). ASTM International.

- Working Safely with Phenol Guideline. (n.d.). The University of Queensland.

- Phenol. (n.d.). University of Michigan-Dearborn.

- SAFETY DATA SHEET: Phenol. (n.d.). Merck Millipore.

- Phenol Hazard Controls Fact Sheet. (n.d.). UC Berkeley Environment, Health & Safety.

- SAFETY DATA SHEET: 4-(Methylsulfonyl)phenol. (2025). Fisher Scientific.

- 2-Fluoro-4-methylsulfonylphenol. (2024). PubChem.

- SAFETY DATA SHEET: 4-Methylphenol. (2019). CPAChem.

Sources

- 1. 2,5-Difluoro-4-(methylsulfanyl)phenol [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cpachem.com [cpachem.com]

- 4. fishersci.ie [fishersci.ie]

- 5. 2-Fluoro-4-methylsulfonylphenol | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. umdearborn.edu [umdearborn.edu]

- 8. fishersci.com [fishersci.com]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 11. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 12. otago.ac.nz [otago.ac.nz]

- 13. qub.ac.uk [qub.ac.uk]

Strategic Utilization of Fluorinated Phenol Building Blocks in Medicinal Chemistry

[1]

Executive Summary

This technical guide analyzes the physicochemical properties, synthetic accessibility, and medicinal utility of fluorinated phenols. While the phenol moiety (

Part 1: Physicochemical Rationale

The introduction of fluorine into a phenol scaffold is rarely a passive substitution. The high electronegativity of fluorine (

Acidity Modulation ( )

The most immediate impact of fluorination is the acidification of the phenolic hydroxyl group. This is critical for optimizing membrane permeability and protein-ligand binding interactions. A lower

Table 1: Comparative Acidity of Fluorinated Phenols

| Compound | Substitution | Electronic Effect | Medicinal Implication | |

| Phenol | Unsubstituted | 9.9 - 10.0 | Reference | Baseline H-bond donor capability. |

| 4-Fluorophenol | Para | 9.9 | Weak | Minimal acidity change; blocks metabolic oxidation. |

| 3-Fluorophenol | Meta | 9.3 | Strong | Moderate acidification; alters H-bond strength. |

| 2-Fluorophenol | Ortho | 8.7 - 8.8 | Strong | Significant acidification; intramolecular H-bond potential. |

| Pentafluorophenol | Perfluorinated | ~5.5 | Extreme | Behaves as an acid; used in bioconjugation (PFP esters). |

Data synthesized from standard physical organic chemistry sources [1, 2].

Lipophilicity and Conformation

Fluorination typically increases lipophilicity (

Part 2: Synthetic Strategies

Accessing specific fluorinated phenol isomers requires selecting the correct disconnection strategy. Direct fluorination is often unselective, whereas building block assembly offers regiocontrol.

Decision Framework for Synthesis

The choice between electrophilic fluorination and ipso-hydroxylation depends heavily on the substrate's electronic bias and the required substitution pattern.

Figure 1: Synthetic decision tree for accessing fluorinated phenols. Route A favors activated substrates; Route B offers high fidelity for complex scaffolds.

Part 3: Strategic Applications in Drug Design

Metabolic Blocking (The "Para-Block")

The Carbon-Fluorine bond (

Risk Factor - Oxidative Defluorination: While F-substitution generally stabilizes the ring, ortho or para fluorophenols can sometimes undergo oxidative defluorination, leading to reactive quinone intermediates which are toxic.

Figure 2: Impact of fluorination on metabolic fate. The C-F bond resists the hydrogen abstraction step required for CYP450 oxidation.[1]

Case Study: Ezetimibe

In the cholesterol absorption inhibitor Ezetimibe , the pendant 4-fluorophenyl group prevents rapid metabolic oxidation of the aromatic ring, while the phenolic hydroxyl group on the core scaffold is essential for glucuronidation (which, uniquely for Ezetimibe, creates the active metabolite). This highlights the dual role: one ring is fluorinated to prevent metabolism, while the phenol is preserved to direct it [3].

Part 4: Experimental Protocols

Protocol A: Electrophilic Fluorination (Selectfluor)

Application: Direct introduction of fluorine ortho/para to an existing phenol.

Reagent: Selectfluor (F-TEDA-BF4) is preferred over

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the phenol substrate (1.0 equiv) and dry acetonitrile (

concentration). -

Addition: Add Selectfluor (1.1 equiv) in one portion at room temperature (25°C).

-

Reaction: Stir the mixture under

atmosphere.-

Monitoring: Check reaction progress via TLC or LC-MS. Reaction typically completes in 2–12 hours.

-

Note: If the substrate is electron-deficient, heating to 60°C may be required.

-

-

Workup: Dilute with water and extract with ethyl acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography is essential as regioisomers (ortho vs. para) are common byproducts.

Protocol B: Regioselective Hydroxylation of Fluorophenyl Boronic Acids

Application: Synthesis of specific meta-fluorophenols or complex scaffolds where direct fluorination fails.

Mechanism: Oxidative ipso-substitution using mild oxidants (N-oxides or

Procedure (Mild N-Oxide Method) [4]:

-

Setup: Dissolve the specific fluorophenyl boronic acid (1.0 equiv) in THF (

). -

Oxidant: Add Trimethylamine N-oxide (TMANO) or N-Methylmorpholine N-oxide (NMO) (1.2 equiv).

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Self-Validation: The reaction mixture typically turns heterogeneous as the boronate complex forms and breaks down.

-

-

Quench: Cool to RT and quench with saturated aqueous

. -

Isolation: Extract with diethyl ether. The resulting phenol retains the fluorine regiochemistry of the starting boronic acid with >98% fidelity.

References

-

UCLA Chemistry. pKa Data of Substituted Phenols. Retrieved from verified course materials. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zhu, C., Wang, R., & Falck, J. R. (2012).[2] Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.[2][3] Organic Letters, 14(13), 3494–3497. Link

Methodological & Application

Application Note: Regioselective Synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol

This Application Note is structured to provide a comprehensive, reproducible guide for the synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS: 1879026-13-7) from 2,4,5-trifluorophenol . It addresses the specific challenges of regioselectivity in nucleophilic aromatic substitution (

Executive Summary

The synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol is a critical transformation in the development of fluorinated bioisosteres and kinase inhibitors. This protocol details the direct nucleophilic aromatic substitution of 2,4,5-trifluorophenol using sodium thiomethoxide (NaSMe).

While

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The starting material, 2,4,5-trifluorophenol, presents three potential sites for nucleophilic attack (C-2, C-4, and C-5).

-

Electronic Deactivation: Upon treatment with base (NaSMe), the phenol deprotonates to form a phenoxide anion (

). This anionic species is strongly electron-donating, theoretically deactivating the ring toward nucleophilic attack. -

Fluorine Activation: Despite the phenoxide deactivation, the strong inductive electron-withdrawal (-I effect) of the fluorine atoms at positions 2 and 5 creates a localized electrophilic "hotspot" at C-4.

-

Outcome: The reaction proceeds preferentially at C-4 , displacing the fluorine para to the hydroxyl group. This is driven by the cooperative inductive activation from the flanking fluorines (F-5) and the steric accessibility relative to C-5.

Reaction Pathway Visualization

The following diagram illustrates the reaction coordinate and the selective displacement pathway.

Caption: Mechanistic pathway showing deprotonation followed by regioselective S_NAr at the C-4 position.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 2,4,5-Trifluorophenol | 148.08 | 1.0 | Substrate |

| Sodium Thiomethoxide (NaSMe) | 70.09 | 2.5 - 3.0 | Nucleophile/Base |

| DMF (Anhydrous) | - | 5-10 Vol | Solvent |

| HCl (1M) | - | Excess | Quench/Protonation |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Safety Prep: Equip the fume hood with a bleach trap (sodium hypochlorite solution) to neutralize any escaping methanethiol gas, which has a potent, offensive odor.

-

Charging: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe, add 2,4,5-trifluorophenol (10.0 g, 67.5 mmol).

-

Solvation: Add anhydrous DMF (Dimethylformamide, 70 mL) under a nitrogen atmosphere. Stir until dissolved.

Step 2: Nucleophile Addition

-

Cooling: Cool the solution to 0–5 °C using an ice bath. The reaction is exothermic upon base addition.

-

Addition: Portion-wise, add Sodium Thiomethoxide (14.2 g, 202 mmol, 3.0 eq).

-

Note: The first equivalent acts as a base to deprotonate the phenol. The subsequent equivalents drive the substitution.

-

-

Heating: Remove the ice bath. Heat the reaction mixture to 90 °C .

-

Monitoring: Stir at 90 °C for 4–6 hours. Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear, replaced by a slightly more polar product spot.

Step 3: Workup & Isolation

-

Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice/water (300 mL).

-

Acidification: Critical Step. The product exists as a sodium phenolate in the basic reaction mixture. Acidify the aqueous mixture to pH 2–3 using 1M HCl. This precipitates the free phenol and liberates any unreacted methanethiol (ensure bleach trap is active).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude off-white to yellow solid.

Step 4: Purification

-

Recrystallization (Recommended): The crude solid can often be recrystallized from a mixture of Hexanes/Ethyl Acetate (5:1) to yield high-purity crystals.

-

Flash Chromatography (Alternative): If impurities persist, purify via silica gel chromatography eluting with a gradient of 0–20% EtOAc in Hexanes.

Process Workflow Diagram

Caption: Operational workflow for the synthesis, emphasizing the critical acidification step.

Quality Control & Characterization

The following data parameters validate the structural identity of 2,5-Difluoro-4-(methylsulfanyl)phenol .

| Analytic Method | Expected Signal / Result | Interpretation |

| Appearance | White to pale yellow crystalline solid | High purity form. |

| Methyl group on sulfur. | ||

| Aromatic H-6 (Ortho to OH). | ||

| Aromatic H-3 (Ortho to SMe). | ||

| Phenolic -OH (Exchangeable). | ||

| Two distinct multiplets | Confirms loss of symmetry and one F atom. | |

| MS (ESI-) | Consistent with MW 176.19. |

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Incomplete deprotonation or moisture in DMF.

-

Solution: Ensure NaSMe is dry (hygroscopic). Use anhydrous DMF. Increase temperature to 100 °C if reaction stalls.

-

-

Issue: Regioisomer Contamination.

-

Cause: Temperature too high (>120 °C) promoting attack at C-2 or C-5.

-

Solution: Maintain strict temperature control at 90 °C. If isomers form, they typically have different polarities; separate via column chromatography.

-

-

Issue: Oxidative Dimerization.

-

Cause: Air exposure during workup causing disulfide formation.

-

Solution: Perform workup quickly and use degassed solvents if possible. Add a reducing agent (e.g., Sodium Metabisulfite) during the aqueous quench if dimerization is observed.

-

References

-

Sigma-Aldrich. "2,5-Difluoro-4-(methylsulfanyl)phenol Product Data." Sigma-Aldrich Catalog. Link

-

World Intellectual Property Organization. "WO2009141238A1 - Gpr119 receptor agonists." Patentscope. Link (Describes analogous

conditions on polyfluorinated intermediates). -

BenchChem. "Synthesis routes of 4-(Methylsulfonyl)phenol and related thio-ethers." BenchChem Technical Notes. Link

-

Royal Society of Chemistry. "Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorinated Systems." Chemical Science. Link (General reference for regioselectivity rules in polyfluoroarenes).

Sources

Oxidation of 2,5-Difluoro-4-(methylsulfanyl)phenol to sulfonyl derivatives

An Application Guide to the Controlled Oxidation of 2,5-Difluoro-4-(methylsulfanyl)phenol to Sulfoxide and Sulfone Derivatives

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the selective and complete oxidation of 2,5-Difluoro-4-(methylsulfanyl)phenol, a valuable intermediate in medicinal chemistry. Sulfoxides and sulfones are critical functional groups in many pharmaceutical compounds, influencing properties such as solubility, metabolic stability, and bioactivity.[1] This guide, designed for researchers and drug development professionals, details two robust protocols for synthesizing the corresponding sulfoxide and sulfone derivatives. It emphasizes the underlying chemical principles, choice of reagents, and analytical characterization, ensuring reproducible and reliable results.

Introduction: The Significance of Sulfoxides and Sulfones

The oxidation state of sulfur in organosulfur compounds provides a powerful tool for modulating the physicochemical properties of drug candidates.[2] The transformation of a thioether (sulfide) to a sulfoxide and subsequently to a sulfone introduces a significant change in polarity, hydrogen bonding capability, and metabolic profile.[3] This stepwise oxidation allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

Sulfides (Thioethers): Generally lipophilic and metabolically susceptible to oxidation.

-

Sulfoxides: Introduce a chiral center (if the substituents are different) and a polar sulfinyl group, increasing hydrophilicity. They can act as hydrogen bond acceptors.

-

Sulfones: Feature a highly polar, chemically robust sulfonyl group that is an excellent hydrogen bond acceptor and is typically resistant to further metabolism.[4]

This guide focuses on the controlled oxidation of 2,5-Difluoro-4-(methylsulfanyl)phenol, providing chemists with the tools to selectively access either the sulfoxide or the sulfone derivative, thereby expanding the chemical space for structure-activity relationship (SAR) studies.

Reaction Mechanism and Reagent Selection

The oxidation of a sulfide to a sulfone is a sequential process. The sulfide is first oxidized to a sulfoxide, which is an intermediate species.[5] This sulfoxide can then undergo a second oxidation to form the sulfone.[6]

The key to a successful synthesis is controlling this process. To isolate the sulfoxide, one must prevent the second oxidation step (over-oxidation). To obtain the sulfone, conditions must be chosen to drive the reaction to completion.[1][7]

Caption: Stepwise oxidation from sulfide to sulfone.

Choosing the Right Oxidant

Several reagents are commonly employed for sulfide oxidation, each with distinct advantages and reactivities.[8]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and widely used oxidant.[2][9] The selectivity for sulfoxide vs. sulfone can be controlled by stoichiometry. Approximately one equivalent yields the sulfoxide, while two or more equivalents drive the reaction to the sulfone.[10] The primary byproduct, 3-chlorobenzoic acid, can often be removed with a simple basic wash.[11]

-

Oxone® (Potassium Peroxymonosulfate): A stable, inexpensive, and environmentally benign oxidant.[4][12] Its selectivity can be influenced by the choice of solvent; for example, using ethanol can favor sulfoxide formation, while water can promote oxidation to the sulfone.[12]

-

Hydrogen Peroxide (H₂O₂): A green and atom-economical oxidant.[13] Its reactivity is often enhanced by acid or metal catalysts.[14][15] For instance, H₂O₂ in acetic acid can effectively oxidize sulfides, first to sulfoxides and then to sulfones with extended reaction time.[14]

For the protocols herein, m-CPBA is selected for its high reactivity, predictable stoichiometry, and straightforward workup procedures, making it ideal for both selective and complete oxidation on a research scale.

Experimental Protocols

The following protocols are designed to be self-validating through careful monitoring and characterization.

Caption: A generalized workflow for m-CPBA oxidations.

Protocol 1: Selective Synthesis of 2,5-Difluoro-4-(methylsulfinyl)phenol (Sulfoxide)

Objective: To achieve selective mono-oxidation of the sulfide to the sulfoxide, minimizing over-oxidation to the sulfone. The key is careful control of the m-CPBA stoichiometry.

Materials:

-

2,5-Difluoro-4-(methylsulfanyl)phenol (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Difluoro-4-(methylsulfanyl)phenol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 10-15 minutes.

-

Oxidant Addition: In a separate flask, dissolve m-CPBA (1.05 eq) in DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using an addition funnel.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction every 15-30 minutes by Thin Layer Chromatography (TLC) or LC-MS. The product sulfoxide will be more polar than the starting sulfide.[16] The goal is to achieve full consumption of the starting material with minimal formation of the more polar sulfone byproduct.

-

Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide. Then, add saturated aqueous NaHCO₃ solution to neutralize the 3-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfoxide.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,5-Difluoro-4-(methylsulfinyl)phenol.

Protocol 2: Synthesis of 2,5-Difluoro-4-(methylsulfonyl)phenol (Sulfone)

Objective: To achieve complete oxidation of the sulfide to the sulfone. An excess of m-CPBA is used to ensure the reaction goes to completion.[10]

Materials:

-

2,5-Difluoro-4-(methylsulfanyl)phenol (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (2.2-2.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 2,5-Difluoro-4-(methylsulfanyl)phenol (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Oxidant Addition: Add m-CPBA (2.2-2.5 eq) portion-wise to the solution at room temperature. An initial cooling to 0 °C can be used to control the initial exotherm. The reaction can then be allowed to warm to room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until all starting material and the intermediate sulfoxide have been converted to the final sulfone product (typically 2-6 hours).

-

Quenching and Workup: Follow the same quenching, workup, and washing procedures as described in Protocol 1 (steps 5-7). The larger excess of m-CPBA may require more extensive washing with NaHCO₃ solution to fully remove the benzoic acid byproduct.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfone is often a solid and may be pure enough after workup. If necessary, it can be purified by recrystallization or by flash column chromatography to yield pure 2,5-Difluoro-4-(methylsulfonyl)phenol.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The oxidation state of the sulfur atom significantly influences the spectroscopic data.

| Compound Name | Structure (Functional Group) | Molecular Weight ( g/mol ) | Expected ¹H NMR Shift (δ ppm) for Methyl Protons[17][18] |

| 2,5-Difluoro-4-(methylsulfanyl)phenol | Ar-S-CH₃ | 176.19 | ~2.5 ppm |

| 2,5-Difluoro-4-(methylsulfinyl)phenol | Ar-S(O)-CH₃ | 192.19 | ~2.7-3.0 ppm |

| 2,5-Difluoro-4-(methylsulfonyl)phenol | Ar-SO₂-CH₃ | 208.19 | ~3.0-3.3 ppm |

-

¹H NMR Spectroscopy: The most telling diagnostic is the chemical shift of the methyl protons attached to the sulfur. As the sulfur atom becomes more oxidized, its electron-withdrawing character increases, causing a downfield shift in the proton resonance.[17][19]

-

Mass Spectrometry (MS): Will confirm the expected molecular weight for the parent ion [M+H]⁺ or [M-H]⁻, showing an increase of 16 amu for the sulfoxide and 32 amu for the sulfone relative to the starting material.

-

High-Performance Liquid Chromatography (HPLC): The polarity of the compounds increases with the oxidation state (Sulfide < Sulfoxide < Sulfone). On a reversed-phase column (e.g., C18), the retention time will decrease accordingly.[3]

Safety Precautions

-

m-CPBA: is a strong oxidizing agent and a potentially shock-sensitive organic peroxide, especially when pure.[20][21] Commercial grades are stabilized but should still be handled with care. Avoid contact with metals and combustible materials.[22] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[23] All procedures should be conducted in a well-ventilated chemical fume hood.[20]

-

Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.

-

Quenching: The quenching of peroxide reactions can be exothermic. Perform additions of quenching agents slowly, especially on a larger scale.

References

- Vertex AI Search. (n.d.). Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 25, 2026.

- Cheng, Z., Sun, P., Tang, A., Jin, W., & Liu, C. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(21), 8925–8929.

- Kupwade, R. V., et al. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved February 25, 2026.

- Cardiff University. (n.d.). Selective Oxidation of Sulfides in Flow Chemistry - ORCA – Online Research @ Cardiff. Retrieved February 25, 2026.

- Royal Society of Chemistry. (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing). Retrieved February 25, 2026.

- Kupwade, R. V., et al. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an - Yashwantrao Chavan College of Science, Karad. Retrieved February 25, 2026.

- Itabashi, Y., et al. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC. Retrieved February 25, 2026.

- Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-676.

- ResearchGate. (n.d.).

- Kupwade, R. V., et al. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant | Semantic Scholar. Retrieved February 25, 2026.

- Organic Chemistry Portal. (n.d.).

- UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved February 25, 2026.

- ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions. Retrieved February 25, 2026.

- ResearchGate. (n.d.). Conversion of sulfides to sulfoxides or sulfones | Download Table. Retrieved February 25, 2026.

- Fisher Scientific. (n.d.).

- PubMed. (2021, October 1). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Retrieved February 25, 2026.

- Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved February 25, 2026.

- ResearchGate. (n.d.). Oxidation of thioanisole with H₂O₂ in the presence of acetic acid.... Retrieved February 25, 2026.

- ResearchGate. (2025, August 6). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved February 25, 2026.

- LCGC International. (2020, November 12). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved February 25, 2026.

- Cheng, Z., et al. (2019, November 1). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air - Organic Letters. Figshare.

- PMC. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved February 25, 2026.

- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid. Retrieved February 25, 2026.

- Sigma-Aldrich. (2025, November 6).

- Sigma-Aldrich. (2021, June 2).

- MDPI. (2024, July 12).

- Royal Society of Chemistry. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.).

- Quimicaorganica.org. (n.d.). The Thioethers. Retrieved February 25, 2026.

- ACS Publications. (n.d.).

- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved February 25, 2026.

- Semantic Scholar. (2021, May 1). Activation of Hydrogen Peroxide by Acetonitrile in the Oxidation of Thioethers: Reaction Kinetics and Mechanism. Retrieved February 25, 2026.

- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved February 25, 2026.

- Cole-Parmer. (2006, March 22).

- MDPI. (2019, September 22).

- ACS Publications. (2025, February 17). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. Retrieved February 25, 2026.

- PubMed. (1990). Evaluation of an HPLC method for the determination of sulphiting agents in foods. Retrieved February 25, 2026.

- PMC. (n.d.). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Retrieved February 25, 2026.

- Sigma-Aldrich. (n.d.). 2,5-Difluoro-4-(methylsulfanyl)phenol | 1879026-13-7. Retrieved February 25, 2026.

- ChemicalBook. (n.d.). 4-(Methylsulfonyl)phenol synthesis. Retrieved February 25, 2026.

- ResearchGate. (2023, November 9). How can we determine the formation of N-oxide , sulfoxide or sulfone using spectroscopy?. Retrieved February 25, 2026.

- ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone. Retrieved February 25, 2026.

- SIELC Technologies. (n.d.).